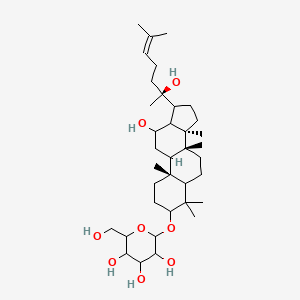
20(S)-Ginsenoside Rh2;20(S)-Rh2;Ginsenoside-Rh2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20(S)-Ginsenoside Rh2, also known as 20(S)-Rh2 or Ginsenoside-Rh2, is a bioactive compound derived from ginseng, specifically Panax ginseng. It belongs to the class of ginsenosides, which are saponins known for their wide range of pharmacological properties. Ginsenosides are the primary active components of ginseng and have been extensively studied for their therapeutic potential in various fields, including medicine, biology, and chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 20(S)-Ginsenoside Rh2 typically involves the hydrolysis of ginsenoside precursors found in ginseng. One common method includes the use of acid or base hydrolysis to convert ginsenoside Rg3 into 20(S)-Ginsenoside Rh2. For instance, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under controlled conditions to achieve this transformation .
Industrial Production Methods
Industrial production of 20(S)-Ginsenoside Rh2 often employs large-scale extraction and purification techniques. The process begins with the extraction of total ginsenosides from ginseng roots or leaves using solvents like ethanol or methanol. The extract is then subjected to hydrolysis using strong acids or bases, followed by chromatographic separation to isolate 20(S)-Ginsenoside Rh2 .
Analyse Chemischer Reaktionen
Types of Reactions
20(S)-Ginsenoside Rh2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds or carbonyl groups.
Substitution: Functional groups in the molecule can be replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ginsenoside derivatives with altered hydroxyl groups, while reduction can produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
20(S)-Ginsenoside Rh2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of saponins and their derivatives.
Biology: Research has shown its potential in modulating cellular processes and signaling pathways.
Medicine: It exhibits anti-cancer, anti-inflammatory, and neuroprotective properties, making it a candidate for therapeutic development.
Wirkmechanismus
The mechanism of action of 20(S)-Ginsenoside Rh2 involves multiple molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
20(S)-Ginsenoside Rh2 can be compared with other ginsenosides such as:
- 20(S)-Ginsenoside Rg3
- 20(S)-Ginsenoside Rh1
- 20(S)-Ginsenoside Rk1
- 20(S)-Ginsenoside Rg2
Uniqueness
What sets 20(S)-Ginsenoside Rh2 apart is its potent anti-cancer activity and ability to modulate multiple signaling pathways, making it a unique and valuable compound for therapeutic research .
Eigenschaften
Molekularformel |
C36H62O8 |
|---|---|
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
2-[[(8R,10R,14R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34+,35+,36-/m0/s1 |
InChI-Schlüssel |
CKUVNOCSBYYHIS-ABACPQCKSA-N |
Isomerische SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


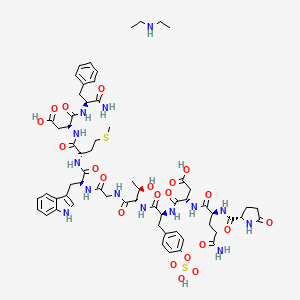
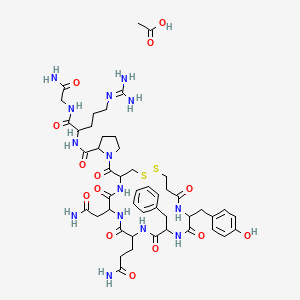

![Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10774766.png)
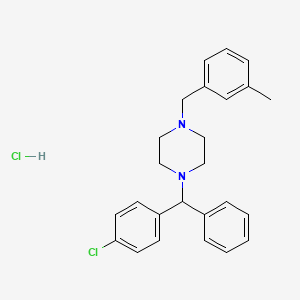
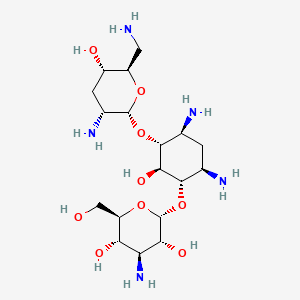
![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B10774780.png)
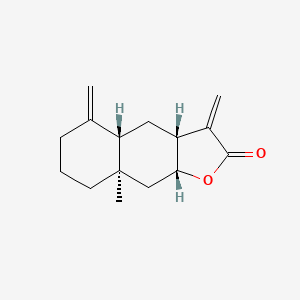
![(5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10774789.png)
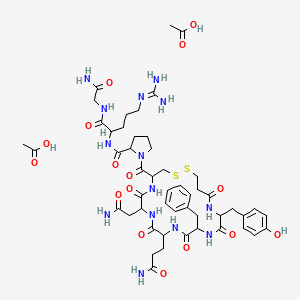
![methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate](/img/structure/B10774804.png)
![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B10774808.png)
![3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774816.png)

